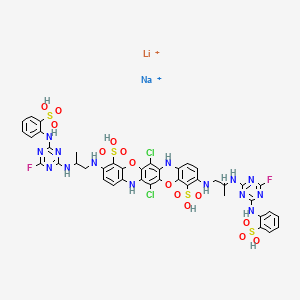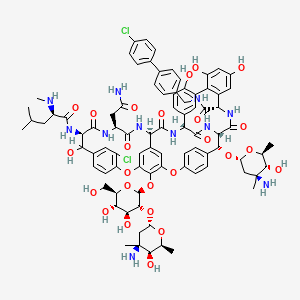![molecular formula C12H16N2O4S B12779893 sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine CAS No. 121771-84-4](/img/structure/B12779893.png)
sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine is a complex organic compound that belongs to the class of fused heterocyclic compounds. This compound is characterized by the presence of an imidazo1,2-cbenzazepine core, which is a bicyclic structure containing both nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base such as ethanol under reflux conditions . This reaction leads to the formation of the imidazo1,2-cbenzazepine core.
Industrial Production Methods
the principles of green chemistry, such as the use of reusable catalysts and solvent-free conditions, are often applied to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazobenzazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.
Scientific Research Applications
Sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-cbenzazepine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazines . These compounds share a similar fused heterocyclic structure but differ in their specific chemical properties and applications. The uniqueness of sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo1,2-c
List of Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[2,1-b]thiazines
- Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones
Properties
CAS No. |
121771-84-4 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine |
InChI |
InChI=1S/C12H14N2.H2O4S/c1-2-4-11-9-12-13-6-8-14(12)7-5-10(11)3-1;1-5(2,3)4/h1-4H,5-9H2;(H2,1,2,3,4) |
InChI Key |
NBCVSDLMPWFYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN=C2CC3=CC=CC=C31.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















